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Compound of Interest

Compound Name: DCZ19931

Cat. No.: B12391684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of DCZ19931, a novel multi-targeting kinase inhibitor. The information is

compiled from published research and is intended to serve as a valuable resource for

professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties
DCZ19931 has been identified as a potent small molecule inhibitor with significant anti-

angiogenic properties. While the definitive chemical structure and IUPAC name for "DCZ19931"

are not explicitly detailed in the primary publication, a closely related compound, DCZ19903,

from the same research group, is described with a synthesis scheme. It is highly probable that

these are either identical or structurally very similar compounds. The following properties are

based on available information.

Table 1: Physicochemical and Pharmacological Properties of DCZ19931/DCZ19903
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Property Value Source

Molecular Target(s)

Multi-kinase inhibitor, including

targets in the ERK1/2-MAPK

and p38-MAPK pathways

[1]

Therapeutic Area Ocular Neovascularization [1]

Mechanism of Action

Inhibition of key signaling

pathways involved in

angiogenesis.

[1]

Further detailed physicochemical properties such as molecular weight, formula, and solubility

are pending explicit disclosure in public domain literature.

Biological Activity and Mechanism of Action
DCZ19931 exerts its biological effects by modulating key signaling pathways involved in

angiogenesis, the formation of new blood vessels. Research has demonstrated that it can

effectively inhibit processes critical to neovascularization, such as endothelial cell proliferation,

migration, and tube formation.[1]

The primary mechanism of action involves the inactivation of the ERK1/2-MAPK and p38-

MAPK signaling cascades.[1] These pathways are crucial for transducing pro-angiogenic

signals, such as those from Vascular Endothelial Growth Factor (VEGF), into cellular

responses. By inhibiting these kinases, DCZ19931 effectively blocks the downstream events

that lead to the formation of new blood vessels.
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Figure 1: DCZ19931 inhibits angiogenesis by targeting the ERK1/2 and p38 MAPK pathways.

Experimental Data
In vitro and in vivo studies have demonstrated the anti-angiogenic efficacy of DCZ19931.

Table 2: In Vitro Efficacy of DCZ19931
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Assay Cell Line Treatment Result Source

Cell Proliferation HUVECs DCZ19931

Dose-dependent

inhibition of

VEGF-induced

proliferation

[1]

Cell Migration HUVECs DCZ19931

Significant

reduction in

VEGF-induced

cell migration

[1]

Tube Formation HUVECs DCZ19931

Marked

suppression of

endothelial cell

tube formation

[1]

Table 3: In Vivo Efficacy of DCZ19931

Animal Model Treatment Outcome Source

Laser-induced

Choroidal

Neovascularization

(CNV)

Intravitreal injection of

DCZ19931

Reduction in the size

of CNV lesions
[1]

Oxygen-induced

Retinopathy (OIR)

Intravitreal injection of

DCZ19931

Suppression of ocular

neovascularization
[1]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of

these findings.

In Vivo Choroidal Neovascularization (CNV) Model
The in vivo anti-angiogenic effects of DCZ19931 were evaluated using a laser-induced CNV

mouse model.
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Figure 2: Experimental workflow for the laser-induced choroidal neovascularization model.

Protocol:

Animal Model: C57BL/6J mice are used for this model.
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Induction of CNV: Laser photocoagulation is performed to rupture Bruch's membrane, which

induces the formation of choroidal neovascularization.

Treatment: Immediately following laser injury, the mice receive intravitreal injections of either

a vehicle control (10% DMSO), DCZ19931, Ranibizumab (a standard anti-VEGF therapy), or

a combination of DCZ19931 and Ranibizumab.[1]

Evaluation: After 7 days, the eyes are enucleated, and the areas of the CNV lesions are

quantified using hematoxylin and eosin (H&E) staining and visualized with isolectin B4 (IB4)

staining.[1]

In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step

in angiogenesis.

Protocol:

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured under standard

conditions.

Assay Setup: A layer of Matrigel is prepared in a 96-well plate.

Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of VEGF and

treated with different concentrations of DCZ19931 or a vehicle control.

Analysis: After a suitable incubation period, the formation of tube-like structures is observed

and quantified using microscopy. The total tube length and number of branch points are

measured to assess the extent of angiogenesis.

Conclusion
DCZ19931 is a promising multi-targeting kinase inhibitor with potent anti-angiogenic activity. Its

ability to inhibit the ERK1/2-MAPK and p38-MAPK signaling pathways provides a strong

mechanistic basis for its observed effects in both in vitro and in vivo models of ocular

neovascularization. Further research into its detailed physicochemical properties,
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pharmacokinetic profile, and safety will be crucial for its continued development as a potential

therapeutic agent for diseases characterized by pathological angiogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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